1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride
Overview
Description
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2 and a molecular weight of 295.21 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride typically involves the reaction of 3,4-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(3,4-Dichlorophenyl)piperazine dihydrochloride
- 1-(3-Methoxyphenyl)piperazine dihydrochloride
- 1-(2,3,4-Trimethoxybenzyl)piperazine
These compounds share structural similarities with this compound but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;;/h3-4,9,13H,5-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZHRFAICTMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627060 | |
Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58260-71-2 | |
Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.